Mandelic acid Mandelic acid Mandelic acid is a 2-hydroxy monocarboxylic acid that is acetic acid in which two of the methyl hydrogens are substituted by phenyl and hydroxyl groups. It has a role as an antibacterial agent and a human xenobiotic metabolite. It is a 2-hydroxy monocarboxylic acid and a member of benzenes. It is functionally related to an acetic acid. It is a conjugate acid of a mandelate.
Mandelic acid is an approved aromatic, alpha hydroxy acid. Mandelic acid is used as an ingredient in cosmetics and drug products applied topically.
Mandelic acid is a natural product found in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.
Mandelic Acid is an aromatic alpha hydroxy acid used in the treatment of urinary tract infections and as an oral antibiotic.
Brand Name: Vulcanchem
CAS No.: 611-72-3
VCID: VC21262119
InChI: InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
SMILES: C1=CC=C(C=C1)C(C(=O)O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

Mandelic acid

CAS No.: 611-72-3

Cat. No.: VC21262119

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Mandelic acid - 611-72-3

Specification

Description Mandelic acid is a 2-hydroxy monocarboxylic acid that is acetic acid in which two of the methyl hydrogens are substituted by phenyl and hydroxyl groups. It has a role as an antibacterial agent and a human xenobiotic metabolite. It is a 2-hydroxy monocarboxylic acid and a member of benzenes. It is functionally related to an acetic acid. It is a conjugate acid of a mandelate.
Mandelic acid is an approved aromatic, alpha hydroxy acid. Mandelic acid is used as an ingredient in cosmetics and drug products applied topically.
Mandelic acid is a natural product found in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.
Mandelic Acid is an aromatic alpha hydroxy acid used in the treatment of urinary tract infections and as an oral antibiotic.
CAS No. 611-72-3
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 2-hydroxy-2-phenylacetic acid
Standard InChI InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
Standard InChI Key IWYDHOAUDWTVEP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)O)O
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)O
Melting Point 123.5 °C

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